molecular formula C20H17N3O3 B10920472 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920472
M. Wt: 347.4 g/mol
InChI Key: DPPYDQXUYYIGJC-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles, followed by isoxazole ring closure in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline, followed by intramolecular cyclization, yields the desired oxazolo[5,4-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of androgens and estrogen . This inhibition can lead to reduced proliferation of hormone-dependent cancer cells .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-12(14-7-4-3-5-8-14)21-19(24)15-11-16(17-9-6-10-25-17)22-20-18(15)13(2)23-26-20/h3-12H,1-2H3,(H,21,24)

InChI Key

DPPYDQXUYYIGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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